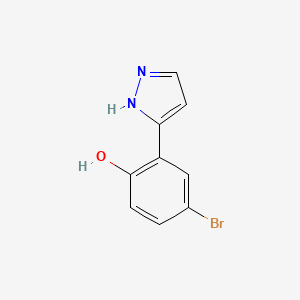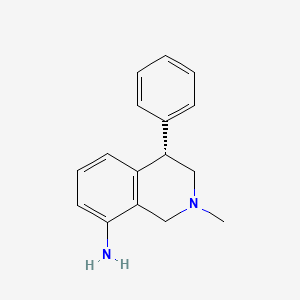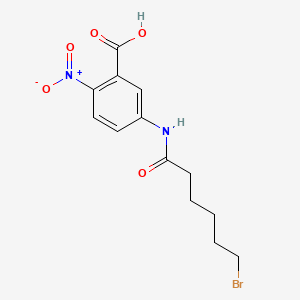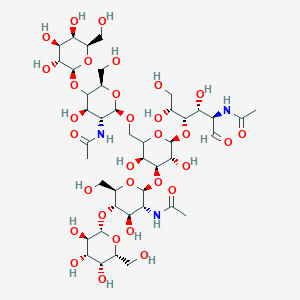
4-Bromo-2-(1H-pyrazol-3-yl)phenol
Vue d'ensemble
Description
4-Bromo-2-(1H-pyrazol-3-yl)phenol is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 . It appears as a white to light yellow to purple powder or crystal .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol consists of a phenol group attached to a pyrazole ring via a carbon-carbon bond . The phenol group has a bromine atom attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-(1H-pyrazol-3-yl)phenol are not available, pyrazole compounds are known to participate in various chemical reactions. For instance, they can act as ligands in the formation of coordination compounds .Physical And Chemical Properties Analysis
4-Bromo-2-(1H-pyrazol-3-yl)phenol is a solid at 20°C . It has a melting point range of 158.0 to 162.0°C . It is soluble in methanol .Applications De Recherche Scientifique
- 1,4’-Bipyrazoles : Researchers use it in the preparation of 1,4’-bipyrazoles, which find applications in coordination chemistry and materials science .
- Hexacoordinate Complexes : By reacting 4-bromo-2-(1H-pyrazol-3-yl)phenol with certain metal precursors, researchers can form solid hexacoordinate complexes. These complexes have applications in catalysis and materials science .
- Crystal Structure : The crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol has been studied. It provides insights into its molecular arrangement and bonding patterns .
Organic Synthesis and Medicinal Chemistry
Biologically Active Compounds
Coordination Chemistry
Crystallography and Structural Studies
Safety and Hazards
4-Bromo-2-(1H-pyrazol-3-yl)phenol is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Propriétés
IUPAC Name |
4-bromo-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIKRSVKWZRJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425276 | |
| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
CAS RN |
99067-15-9 | |
| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol?
A: 4-Bromo-2-(1H-pyrazol-3-yl)phenol crystallizes in the triclinic system with the space group C2/c. [, ] Its unit cell dimensions are a = 16.255(3) Å, b = 4.4119(9) Å, c = 25.923(5) Å, and β = 107.99(3)°. [, ] This detailed structural information is crucial for understanding its interactions with biological targets and for designing derivatives with potentially improved activity.
Q2: How does the structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol relate to its antibacterial activity?
A: While the provided research doesn't directly address structure-activity relationships for this specific compound, it does highlight that its antibacterial activity is limited to certain bacterial strains. [] Further studies investigating modifications to the 4-Bromo-2-(1H-pyrazol-3-yl)phenol structure, such as substitutions on the aromatic rings or variations in the pyrazole moiety, could elucidate the key structural features responsible for its activity and potentially lead to the development of more potent and broad-spectrum antibacterial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)






![(2R,4S,6R)-5-acetamido-2-[(2R)-2,3-di(tetradecoxy)propoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1194016.png)
